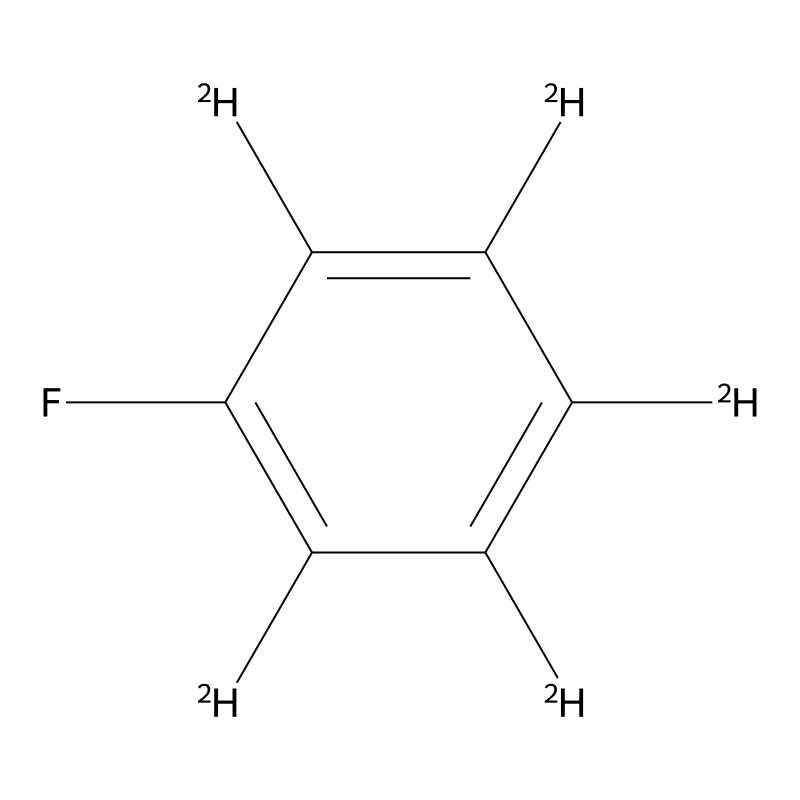

Fluorobenzene-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fluorobenzene-d5 (CAS 1423-10-5) is a fully deuterated aromatic compound with an isotopic enrichment typically exceeding 98 atom % D. Exhibiting a boiling point of approximately 84.4 °C and a precise mass shift of +5 Da relative to its native counterpart, it is widely procured as a specialized solvent for nuclear magnetic resonance (NMR) spectroscopy and as a quantitative internal standard for gas chromatography-mass spectrometry (GC-MS). The incorporation of non-exchangeable deuterium atoms preserves the physicochemical behavior of native fluorobenzene while enabling distinct isotopic quantification, making it a critical material for isotope dilution mass spectrometry (IDMS) and mechanistic tracer studies[1].

Substituting Fluorobenzene-d5 with native fluorobenzene or generic deuterated solvents like benzene-d6 introduces quantifiable analytical errors and process inconsistencies. Native fluorobenzene lacks the +5 Da mass shift required to prevent signal overlap in mass spectrometry, preventing accurate isotope dilution quantification [1]. Conversely, while benzene-d6 is a common NMR solvent, it lacks the 19F nucleus necessary for dual 1H/19F NMR calibration and exhibits different polarity and solvation dynamics [2]. Furthermore, in GC-MS environmental protocols targeting volatile organic compounds (VOCs), substituting with other halogenated standards (e.g., chlorobenzene-d5) alters chromatographic retention times and volatility profiles, leading to potential co-elution and calibration failures in automated workflows[3].

Isotopic Mass Shift for Absolute GC-MS Signal Resolution

In quantitative GC-MS profiling of volatile organic compounds, Fluorobenzene-d5 provides a predictable +5 Da mass shift compared to native fluorobenzene, ensuring complete mass spectral separation while maintaining identical chromatographic retention behavior. This exact co-elution with a distinct mass-to-charge (m/z) ratio eliminates matrix interference that would otherwise confound the quantification of native analytes [1].

| Evidence Dimension | Isotopic Mass Shift |

| Target Compound Data | Fluorobenzene-d5 (+5 Da mass shift, MW 101.13 g/mol) |

| Comparator Or Baseline | Native Fluorobenzene (MW 96.10 g/mol) |

| Quantified Difference | +5 Da separation with identical retention time |

| Conditions | Isotope dilution gas chromatography-mass spectrometry (GC-MS) |

Guarantees that the internal standard can be distinctly quantified without co-eluting matrix interference, ensuring regulatory compliance in environmental and metabolic assays.

Multinuclear Referencing Capability in NMR Spectroscopy

Fluorobenzene-d5 functions as an advanced solvent with lower polarity than many standard solvents, influencing its solvation dynamics . Unlike symmetric solvents such as benzene-d6, Fluorobenzene-d5 offers both a highly enriched deuterium lock (>98 atom % D) and a built-in 19F reference signal, enabling simultaneous background suppression of 1H signals and precise calibration for fluorinated compounds without signal overlap [1].

| Evidence Dimension | Multinuclear NMR Referencing Capability |

| Target Compound Data | Fluorobenzene-d5 (Provides both 2H lock and 19F reference) |

| Comparator Or Baseline | Benzene-d6 (Provides 2H lock only) |

| Quantified Difference | Presence of 19F handle and distinct polarity/solvation dynamics |

| Conditions | High-resolution multinuclear NMR spectroscopy of fluorinated molecules |

Allows researchers to analyze complex fluorinated active pharmaceutical ingredients (APIs) with built-in internal referencing, streamlining advanced structural elucidation workflows.

Kinetic Isotope Effect (KIE) for Mechanistic Pathway Mapping

In transition-metal catalyzed functionalization, the stable C-D bonds of Fluorobenzene-d5 enable precise measurement of kinetic isotope effects (KIE) to determine rate-limiting steps. For instance, in palladium-catalyzed C-F alumination, a KIE of 1.1 to 1.3 is observed when comparing Fluorobenzene-d5 to native fluorobenzene [1]. This specific retardation confirms that C-H bond cleavage is not the turnover-limiting step, allowing researchers to accurately map the thermodynamic versus kinetic products in complex catalytic cycles [1].

| Evidence Dimension | Kinetic Isotope Effect (k_H / k_D) |

| Target Compound Data | Fluorobenzene-d5 (KIE = 1.1–1.3) |

| Comparator Or Baseline | Native Fluorobenzene (Baseline reaction rate, k_H) |

| Quantified Difference | Measurable rate retardation (KIE > 1) dependent on the bond cleavage mechanism |

| Conditions | Palladium-catalyzed C-F alumination |

Provides synthetic chemists with a quantifiable metric to definitively prove reaction mechanisms and optimize catalytic cycles for late-stage functionalization.

Regulatory Environmental VOC Analysis

Procured as a primary internal standard for EPA and ISO gas chromatography protocols, where its +5 Da mass shift and specific retention time ensure accurate quantification of volatile organic compounds like BTEX without matrix interference [1].

Advanced NMR of Fluorinated Pharmaceuticals

Selected over standard deuterated solvents to provide simultaneous 2H locking and 19F referencing, essential for the structural verification and purity analysis of complex fluorinated drug candidates [2].

Mechanistic Elucidation in Catalysis

Utilized in kinetic isotope effect (KIE) studies to differentiate between C-H and C-F activation pathways, enabling the optimization of transition-metal catalysts for late-stage functionalization [3].

References

- [1] Frontiers in Microbiology. 'Immobilized cold-active enzymes onto magnetic chitosan microparticles as a highly stable and reusable carrier for p-xylene biodegradation.'

- [2] Deutero GmbH. 'Fluorobenzene-d5 – CAS 1423-10-5 - Deuterated NMR Solvent.'

- [3] ChemRxiv. 'Palladium-Catalysed C–F Alumination of Fluorobenzenes: Mechanistic Diversity and Origin of Selectivity.'

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant